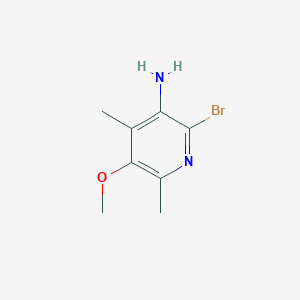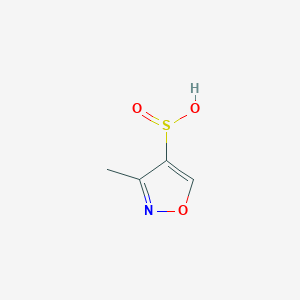![molecular formula C13H19N3O B12963216 2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(6-methyl-2,6-diazaspiro[33]heptan-2-yl)aniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane
- tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Uniqueness
2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline stands out due to its methoxy and aniline functional groups, which confer unique chemical and biological properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline |
InChI |
InChI=1S/C13H19N3O/c1-15-6-13(7-15)8-16(9-13)10-3-4-11(14)12(5-10)17-2/h3-5H,6-9,14H2,1-2H3 |
InChI Key |
SFAJIIGKJBSJMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CN(C2)C3=CC(=C(C=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)

